Physalin G is predominantly extracted from the calyxes and berries of Physalis alkekengi var. franchetii. This plant is traditionally used in various cultures for its medicinal properties. The extraction process typically involves solvent extraction methods such as ultrasonication, followed by purification techniques like solid-phase extraction to isolate the compound in a pure form suitable for further analysis.
Physalins can be classified into two main subclasses:
The synthesis of Physalin G involves complex biosynthetic pathways that include several enzymatic reactions. Key methods for synthesizing physalins include:
For instance, one study details a method involving a domino ring transformation that constructs the core structure of physalins efficiently while maintaining high yields and purity levels.
The molecular formula of Physalin G is . Its structure features multiple hydroxyl groups and a distinctive steroid backbone, which contributes to its biological activity.
Physalin G participates in various chemical reactions that underscore its reactivity and potential applications:
The mechanism of action of Physalin G involves several pathways:
Relevant data from studies indicate that Physalin G exhibits significant bioactivity at low concentrations, highlighting its potency as a therapeutic agent.
Physalin G has several scientific uses:
Physalin G belongs to the physalin class of secosteroids, characterized by a unique 13,14-seco-16,24-cycloergostane framework. First isolated from Physalis alkekengi var. franchetii ("Jin-Deng-Long" in Chinese medicine), it exemplifies the structural complexity of Physalis-derived metabolites [2] [5]. Secosteroids like physalin G arise from oxidative cleavage between C-13 and C-14 of the steroid nucleus, followed by recyclization to form a nine-membered carbocycle fused to a δ-lactone (Ring G). This rearrangement distinguishes physalins from conventional withanolides, which retain an intact steroid backbone [2] [3]. Physalin G’s bioactivities—including anticancer and immunomodulatory properties—highlight the pharmacological significance of this structural class [5] [6].
Physalis species (Solanaceae) represent the primary biosynthetic sources of physalins, with over 78 identified structures. Physalin G occurs in multiple species, exhibiting distinct chemotypic variations:
Table 1: Distribution of Physalin G in Key Physalis Species [2] [4] [5]
Plant Species | Tissue Source | Co-occurring Physalins | Ecogeographic Range |
---|---|---|---|
P. alkekengi var. franchetii | Calyx, Fruit | Physalins A, B, D, L, O | China (Daodi region) |
P. angulata | Stems, Leaves | Physalins B, D, F, V–IX | Tropical Americas, Asia |
P. minima | Whole Plant | Physalins H, B, Isophysalin B | Subtropical Asia, Africa |
P. peruviana | Fruit, Leaves | Withanolides, Carotenoids | Andean Region |
Biosynthetically, physalin G originates from 24-methyldesmosterol via withanolide intermediates. Key modifications include:
Physalin G–containing Physalis species feature prominently in global ethnomedicine. Documented uses reflect species-specific applications:
Table 2: Traditional Uses of Physalin G–Producing Physalis Species [2] [7]
Region/System | Species Used | Traditional Indications | Preparation Methods |
---|---|---|---|
Chinese Medicine | P. alkekengi var. franchetii | Sore throat, coughs, dysuria, pemphigus | Decoction of dried calyxes |
Amazonian (Peru/Brazil) | P. angulata | Hepatitis, rheumatism, dermatitis | Leaf poultice or infusion |
East Africa (Tanzania) | P. minima | Malaria, fungal skin infections | Steam inhalation, topical juice |
Andean (Colombia) | P. peruviana | Conjunctivitis, diabetes, wound healing | Fruit juice or flower decoction |
Mechanistically, these uses align with physalin G’s anti-inflammatory properties. In vitro studies confirm its inhibition of nitric oxide (NO) production (IC₅₀ = 12.83–34.19 μM) by suppressing iNOS expression—validating its use against inflammatory conditions like sore throat and dermatitis [5]. Additionally, immunomodulatory effects stem from suppression of lymphocyte proliferation, explaining traditional applications in autoimmune-like disorders [2] [6].
Physalin G (C₂₈H₃₂O₁₀) belongs to Type IB physalins, characterized by an oxygen bridge between C-14 and C-27 but lacking the C-14/C-17 acetal moiety of Type IA. Its structure features:
Table 3: Key Structural Features of Physalin G vs. Related Physalins [2] [5] [9]
Structural Feature | Physalin G | Physalin B (Type IA) | Physalin F (Type II) |
---|---|---|---|
C-13/C-14 Bond | Cleaved (Secosteroid) | Cleaved (Secosteroid) | Cleaved (Secosteroid) |
C-16/C-24 Bond | Cyclized | Cyclized | Cyclized |
C-14/C-27 Oxygen Bridge | Present | Present | Absent |
C-18/C-20 Lactone | δ-Lactone (18→20) | δ-Lactone (18→20) | δ-Lactone (18→20) |
Ring A Functionalization | 1,10-Seco scaffold (C1 carbonyl) | Intact A-ring, 5β,6β-epoxide | Intact A-ring, Δ⁵⁶ unsaturation |
Critical distinctions include:
Biomimetic synthesis studies reveal that physalin G’s CDE ring moiety forms via:
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1